((S)-1-carboxyethyl)-D-phenylalanine hydrochloride
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Overview
Description
“(2S)-2-(1-Carboxyethylamino)-3-phenylpropanoic acid;hydrochloride” is a chemical compound with the CAS Number: 103954-24-1. Its molecular weight is 273.72 . It is also known as (1-carboxyethyl)-L-phenylalanine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO4.ClH/c1-8(11(14)15)13-10(12(16)17)7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7H2,1H3,(H,14,15)(H,16,17);1H/t8?,10-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a melting point of 150-151 degrees Celsius .Scientific Research Applications
Hydroxycinnamic Acids and Their Derivatives
Hydroxycinnamic acids such as ferulic, caffeic, and cinnamic acids have been widely studied for their antioxidant activities. These compounds are capable of scavenging various types of free radicals and can act as chain-breaking antioxidants, contributing to their potential in reducing oxidative stress-related damages in biological systems.
Antioxidant Activities
Ferulic acid and its derivatives demonstrate potent antioxidant activity, contributing to the protection against oxidative stress in vitro and in vivo. Caffeic acid and its derivatives, including caffeic acid phenethyl ester and rosmarinic acid, also exhibit significant antioxidant properties (Shahidi & Chandrasekara, 2010).
Therapeutic Applications
The therapeutic potential of caffeic acid and its derivatives has been highlighted, with a broad spectrum of biological activities that may have implications in treating diseases associated with oxidative stress. These include neuroprotective, anti-inflammatory, and anticancer properties (Silva, Oliveira, & Borges, 2014).
Neuroprotection and Alzheimer's Disease
Caffeic acid and related compounds like chlorogenic acid and caffeic acid phenethyl ester have been scrutinized for their anti-Alzheimer's disease therapeutic potential. These compounds can modulate various processes associated with Alzheimer's disease, including β-amyloid formation and aggregation, offering neuroprotection against toxicity induced by different agents (Habtemariam, 2017).
Safety and Hazards
For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information about the compound’s physical and chemical properties, potential hazards, safe handling practices, and emergency response procedures.
Properties
IUPAC Name |
(2S)-2-(1-carboxyethylamino)-3-phenylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c1-8(11(14)15)13-10(12(16)17)7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7H2,1H3,(H,14,15)(H,16,17);1H/t8?,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUVMMXNTHPOJN-LQRGNCEWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(CC1=CC=CC=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N[C@@H](CC1=CC=CC=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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